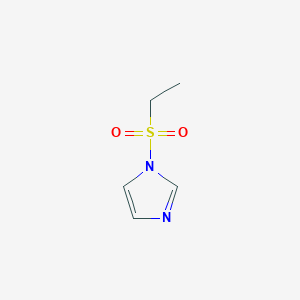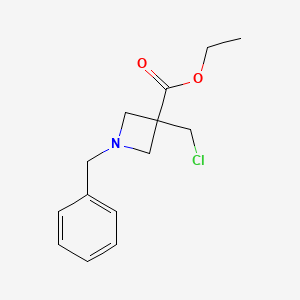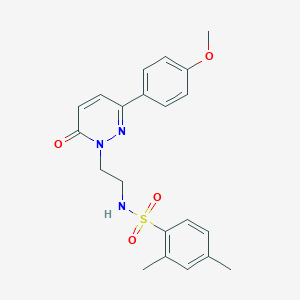
1-(乙磺酰)咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethanesulfonyl)imidazole (ESI) is a chemical compound that plays a significant role in various fields of scientific research and industry. It has a CAS Number of 1820619-18-8 and a molecular weight of 160.2 .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered aromatic heterocycle widely present in important biological building blocks . Its synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
1-(Ethanesulfonyl)imidazole has a molecular formula of C5H8N2O2S and a molecular weight of 160.19. More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.科学研究应用
基于过渡金属的沸石咪唑酯骨架 (ZIF)
基于过渡金属的沸石咪唑酯骨架 (ZIF) 结合了咪唑酯连接基,由于其迷人的特性,在各种应用中显示出前景。ZIF 材料的合成及其通过静电纺丝 (ES) 融入一维纤维材料为其在不同应用中的使用开辟了新的研究方向。这篇综述突出了 ZIF 材料的合成和应用方面的进展 (Sankar 等人,2019)。
咪唑的抗菌活性
咪唑化合物,包括 1-(乙磺酰)咪唑衍生物,用于制药工业中制造抗真菌药物,如酮康唑和克霉唑。这些化合物还在杀虫剂工业中得到应用。一项文献综述强调了咪唑作为一种活性药物对微生物耐药性的潜力,建议合成更多的咪唑衍生物来抑制新的生物菌株的生长 (美国信息技术和应用科学研究杂志,2022)。
咪唑并[2,1-b]噻唑的治疗多功能性
咪唑并[2,1-b]噻唑的衍生物,包括与 1-(乙磺酰)咪唑相似的结构,因其多样的药理活性而受到研究。这篇综述讨论了咪唑并[2,1-b]噻唑衍生物的药理活性,以及它们作为具有治疗应用的新分子的潜力 (Shareef 等人,2019)。
咪唑并[1,2-b]哒嗪在药物化学中的应用
咪唑并[1,2-b]哒嗪支架,类似于 1-(乙磺酰)咪唑衍生物,因其在医学中的治疗应用(包括抗癌活性)而受到探索。这篇综述提供了对咪唑并[1,2-b]哒嗪化合物的构效关系 (SAR) 的见解,突出了它们作为新型治疗剂的潜力 (Garrido 等人,2021)。
咪唑啉及其衍生物的缓蚀作用
咪唑啉及其衍生物与咪唑化合物有关,因其作为缓蚀剂的有效性而受到认可。这篇综述汇编了有关咪唑啉及其衍生物的信息,包括它们的化学结构、性质、合成和作为缓蚀剂的性能。这篇综述强调了它们在石油工业中的用途,并讨论了通过化学结构改性进行的潜在改进 (Sriplai & Sombatmankhong,2023)。
作用机制
Target of Action
1-(Ethanesulfonyl)imidazole is a small molecule with a molecular weight of 160.2 Imidazole, a core structure in 1-(ethanesulfonyl)imidazole, is known to interact with various proteins such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These proteins play crucial roles in various biological processes.
Mode of Action
For instance, they can act as inhibitors for cytochrome P450-dependent enzymes, such as lanosterol 14-α-demethylase . This interaction disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
For example, they can disrupt the biosynthesis of ergosterol, which is crucial for the integrity and function of fungal cell membranes .
Result of Action
Based on the known actions of imidazoles, it can be inferred that 1-(ethanesulfonyl)imidazole may disrupt the function of certain proteins and biochemical pathways, potentially leading to various cellular effects .
Action Environment
The action, efficacy, and stability of 1-(Ethanesulfonyl)imidazole can be influenced by various environmental factors. For instance, the lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule, has been found to significantly affect their antibacterial activity .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
未来方向
生化分析
Biochemical Properties
1-(Ethanesulfonyl)imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, 1-(Ethanesulfonyl)imidazole can form stable complexes with metal ions, which may influence its reactivity and interaction with other biomolecules .
Cellular Effects
The effects of 1-(Ethanesulfonyl)imidazole on different cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. By affecting the expression of specific genes, 1-(Ethanesulfonyl)imidazole can alter cellular metabolism and promote or inhibit cell proliferation. For example, in cancer cells, it may induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, 1-(Ethanesulfonyl)imidazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves interactions with key amino acid residues, such as histidine or cysteine, within the enzyme’s active site. Additionally, 1-(Ethanesulfonyl)imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Ethanesulfonyl)imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Ethanesulfonyl)imidazole remains stable under specific conditions but may degrade under others, leading to a loss of activity. Long-term exposure to 1-(Ethanesulfonyl)imidazole in vitro has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-(Ethanesulfonyl)imidazole vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic potential, while higher doses could lead to adverse effects, such as organ toxicity or systemic inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing significant harm .
Metabolic Pathways
1-(Ethanesulfonyl)imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can affect the metabolic flux and levels of various metabolites. The compound may also influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 1-(Ethanesulfonyl)imidazole is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 1-(Ethanesulfonyl)imidazole within specific cellular compartments can significantly impact its biological activity and function .
Subcellular Localization
The subcellular localization of 1-(Ethanesulfonyl)imidazole is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. Understanding its subcellular distribution helps elucidate its precise role in cellular processes .
属性
IUPAC Name |
1-ethylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-2-10(8,9)7-4-3-6-5-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCZPXKLPWHWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)


![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)

![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)

![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)
![1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2982150.png)

